2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde
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Overview
Description
This compound is a member of the benzaldehyde family and is known for its interaction with specific receptors in the brain, making it a subject of interest for studies related to neurological and psychiatric disorders.
Preparation Methods
The synthesis of 2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde typically involves several steps. One common synthetic route includes the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate alkylating agent to form the intermediate compound. This intermediate is then reacted with benzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interaction with biological receptors, particularly in the brain, making it relevant for research in neurobiology.
Medicine: Due to its potential neuroprotective and anti-inflammatory effects, it is investigated for therapeutic applications in treating neurological and psychiatric disorders such as chronic pain, anxiety, and depression.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde involves its interaction with the mGluR7 receptor, a G protein-coupled receptor in the brain. This interaction modulates the release of neurotransmitters such as glutamate and GABA, leading to various biochemical and physiological effects. Activation of the mGluR7 receptor has been shown to have neuroprotective and anti-inflammatory effects, while inhibition of this receptor can result in analgesic, anxiolytic, and antidepressant effects.
Comparison with Similar Compounds
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde can be compared with other similar compounds such as:
3-methoxy-4-(prop-2-ynyloxy)benzaldehyde: This compound has similar structural features but differs in its chemical reactivity and applications.
2-methoxy-4-(prop-2-enyl)phenyl acetate (acetyleugenol): Another related compound with distinct properties and uses in different fields.
The uniqueness of this compound lies in its specific interaction with the mGluR7 receptor, which sets it apart from other benzaldehyde derivatives and makes it a valuable compound for targeted research in neuroscience and pharmacology.
Properties
IUPAC Name |
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-6-12-23-18-9-5-4-8-17(18)15-21/h3-5,8-11,14-15H,1,6-7,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMGEMNPFUKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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